![molecular formula C25H36N2O B176044 Bis[4-(dipropylamino)phenyl]methanone CAS No. 103208-52-2](/img/structure/B176044.png)

Bis[4-(dipropylamino)phenyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

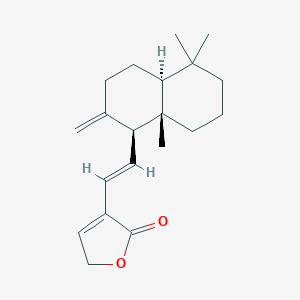

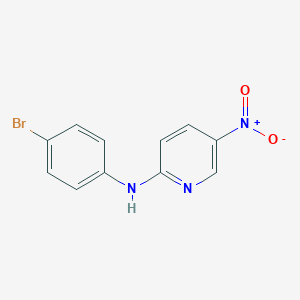

Bis[4-(dipropylamino)phenyl]methanone, also known as bis-DPA, is a synthetic compound that has gained interest in scientific research due to its potential applications as a fluorescent probe. Bis-DPA is a member of the diarylethene family, which are photochromic compounds that can undergo reversible changes in their optical properties upon exposure to light.

Applications De Recherche Scientifique

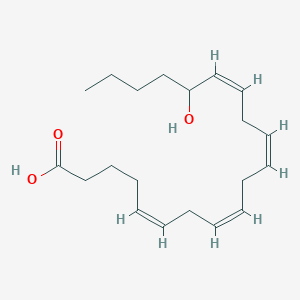

Bis-DPA has been widely used as a fluorescent probe in various scientific research applications, including bioimaging, sensing, and photonic devices. In bioimaging, Bis[4-(dipropylamino)phenyl]methanone has been used to visualize cellular structures and monitor biological processes due to its high fluorescence quantum yield and photostability. In sensing, Bis[4-(dipropylamino)phenyl]methanone has been used to detect metal ions and pH changes in aqueous solutions. In photonic devices, Bis[4-(dipropylamino)phenyl]methanone has been used to create optical switches and memory devices.

Mécanisme D'action

The mechanism of action of Bis[4-(dipropylamino)phenyl]methanone involves a reversible photochromic reaction, in which the compound can switch between two isomeric forms upon exposure to light. The closed form of Bis[4-(dipropylamino)phenyl]methanone is non-fluorescent, while the open form is highly fluorescent. The photochromic reaction is triggered by the absorption of light, which induces a ring-opening reaction in the molecule.

Effets Biochimiques Et Physiologiques

Bis-DPA has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. However, its potential effects on biological systems are still under investigation. Some studies have suggested that Bis[4-(dipropylamino)phenyl]methanone may interact with cellular membranes and alter their properties, which could have implications for cellular signaling and function.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Bis[4-(dipropylamino)phenyl]methanone as a fluorescent probe include its high fluorescence quantum yield, photostability, and ability to undergo reversible photochromic reactions. However, some limitations of using Bis[4-(dipropylamino)phenyl]methanone include its relatively low solubility in aqueous solutions and sensitivity to pH changes.

Orientations Futures

There are several potential future directions for research on Bis[4-(dipropylamino)phenyl]methanone. One area of interest is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the exploration of new applications for Bis[4-(dipropylamino)phenyl]methanone in areas such as drug delivery and optoelectronics. Additionally, further studies are needed to investigate the potential effects of Bis[4-(dipropylamino)phenyl]methanone on biological systems and to optimize its performance as a fluorescent probe.

Méthodes De Synthèse

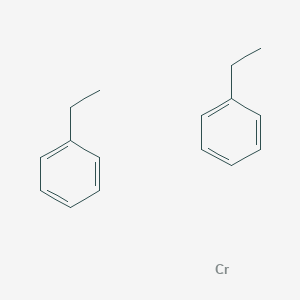

Bis-DPA can be synthesized through a multi-step process involving the reaction of 4-bromoacetophenone with dipropylamine, followed by a cyclization reaction with sodium hydride and 1,2-dibromoethane. The resulting product is then subjected to a final reaction with lithium aluminum hydride to yield Bis[4-(dipropylamino)phenyl]methanone in high purity.

Propriétés

Numéro CAS |

103208-52-2 |

|---|---|

Nom du produit |

Bis[4-(dipropylamino)phenyl]methanone |

Formule moléculaire |

C25H36N2O |

Poids moléculaire |

380.6 g/mol |

Nom IUPAC |

bis[4-(dipropylamino)phenyl]methanone |

InChI |

InChI=1S/C25H36N2O/c1-5-17-26(18-6-2)23-13-9-21(10-14-23)25(28)22-11-15-24(16-12-22)27(19-7-3)20-8-4/h9-16H,5-8,17-20H2,1-4H3 |

Clé InChI |

BPTYDLGBSQCMFR-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC |

SMILES canonique |

CCCN(CCC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CCC)CCC |

Synonymes |

Methanone, bis[4-(dipropylaMino)phenyl]- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)

![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)